molecular formula C18H20FN5O2 B12157669 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B12157669
M. Wt: 357.4 g/mol
InChI Key: XFXPHBTWSWZWDS-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazoline and pyrazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-amino-5-fluorobenzonitrile with acetic anhydride to form 6-fluoro-2-methylquinazolin-4(3H)-one.

    Introduction of the Pyrazole Moiety: The pyrazole moiety is introduced by reacting 1,3,5-trimethylpyrazole with a suitable alkylating agent to form the corresponding pyrazole derivative.

    Coupling Reaction: The final step involves coupling the quinazoline and pyrazole derivatives using a suitable linker, such as an acetamide group, under appropriate reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base such as triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core.

    Substitution: The fluorine atom on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical assays.

Medicine

In medicinal chemistry, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is investigated for its potential therapeutic effects. It may act on specific molecular targets involved in diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrazole moiety may enhance binding affinity and specificity, leading to more effective inhibition of the target enzyme. This dual interaction can disrupt key signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline derivatives: These compounds share the quinazoline core but may lack the pyrazole moiety.

    Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents on the quinazoline ring.

Uniqueness

The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide lies in its combined quinazoline and pyrazole structures, which provide a unique set of chemical and biological properties. This combination allows for enhanced interaction with specific molecular targets, potentially leading to more effective therapeutic agents.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H20FN5O2/c1-10-15(11(2)23(4)22-10)8-20-17(25)9-24-12(3)21-16-6-5-13(19)7-14(16)18(24)26/h5-7H,8-9H2,1-4H3,(H,20,25)

InChI Key

XFXPHBTWSWZWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C

Origin of Product

United States

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